molecular formula C13H16BrNO4 B2860792 5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide CAS No. 1902913-03-4

5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide

Cat. No. B2860792
CAS RN: 1902913-03-4
M. Wt: 330.178
InChI Key: FZAMDSUMAVHASM-UHFFFAOYSA-N
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Description

5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of dioxin-containing compounds, which are known for their diverse biological activities.

Scientific Research Applications

Environmental Persistence and Toxicity

Research on PBDDs and PBDFs, compounds related to 5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide, suggests that these brominated analogs of more widely studied chlorinated dioxins and furans exhibit similar toxicity profiles and environmental behaviors. These substances are byproducts of industrial processes involving brominated flame retardants and have been detected as contaminants in various environmental matrices. Their persistence and potential for bioaccumulation raise concerns about long-term environmental and health impacts. Environmental studies indicate that these compounds can be released into the environment through improper waste disposal, incineration, and as emissions from industries utilizing brominated flame retardants, leading to widespread distribution and accumulation in ecosystems (Birnbaum et al., 2003), (Piskorska-Pliszczynska et al., 2014).

Formation Mechanisms and Environmental Fate

The formation of PBDDs and PBDFs can occur through several pathways, including the pyrolysis or incomplete combustion of brominated flame retardants, indicating that environmental release can be mitigated through controlled burning and waste management practices. Understanding the formation and degradation mechanisms of these compounds is crucial for assessing the environmental fate of related chemicals like this compound and for developing strategies to minimize their release into the environment. Studies highlight the need for further research into the environmental characteristics, formations, and potential for degradation of these substances to better understand their long-term impacts (Yang et al., 2021).

Health Implications

The health effects of PBDDs and PBDFs, as proxies for the potential impacts of this compound, have been a subject of concern due to their structural and toxicological similarity to polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). These compounds have been associated with a range of toxic effects in wildlife and humans, including endocrine disruption, reproductive and developmental toxicity, and cancer. The limited data on human exposure and toxicity underscore the importance of ongoing research to fully assess the risks associated with these compounds and to establish safe exposure levels (Mennear & Lee, 1994).

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c14-12-4-3-10(19-12)13(16)15-8-1-2-9-11(7-8)18-6-5-17-9/h3-4,8-9,11H,1-2,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAMDSUMAVHASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=C(O3)Br)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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